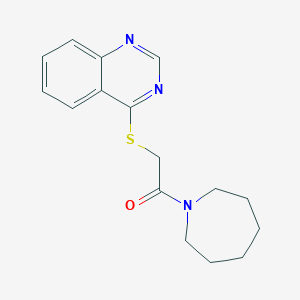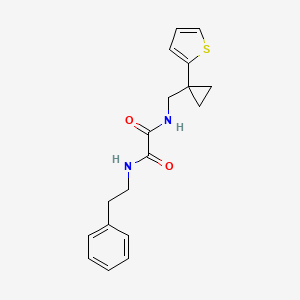
N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide: is a complex organic compound that features a cyclopropyl group, a methoxyphenyl group, and a thiophen-3-ylmethyl group attached to an ethanesulfonamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to a phenyl ring.
Attachment of the thiophen-3-ylmethyl group: This can be done through a Friedel-Crafts alkylation reaction where thiophene is alkylated with a suitable alkyl halide.
Formation of the ethanesulfonamide backbone: This involves the reaction of ethanesulfonyl chloride with an amine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Chemistry: Employed in the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The cyclopropyl group provides rigidity, the methoxyphenyl group offers electronic effects, and the thiophen-3-ylmethyl group contributes to binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclopropyl-2-(4-hydroxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide
- N-cyclopropyl-2-(4-methoxyphenyl)-N-(furan-3-ylmethyl)ethanesulfonamide
Uniqueness
N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide is unique due to the combination of its structural elements, which confer specific electronic and steric properties. This makes it distinct in its reactivity and potential biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-21-17-6-2-14(3-7-17)9-11-23(19,20)18(16-4-5-16)12-15-8-10-22-13-15/h2-3,6-8,10,13,16H,4-5,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKUVMUYWSJYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2440937.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2440940.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2440942.png)
![((3AR,6aS)-tetrahydrocyclopenta[c]pyrrole-3a,6a(1H,4H)-diyl)dimethanol hydrochloride](/img/structure/B2440943.png)



![2-(4-ethoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2440948.png)
![4-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B2440952.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2440954.png)
![2-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2440956.png)
